2-Fluoro-3-hydroxybutanoic acid

Description

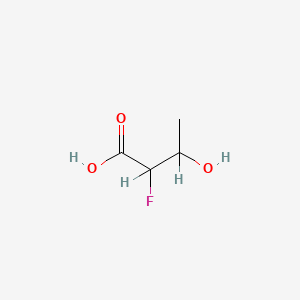

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDFCROXTMRNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53786-99-5 | |

| Record name | 2-fluoro-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Control in 2 Fluoro 3 Hydroxybutanoic Acid Chemistry

Enantiomeric and Diastereomeric Resolution Techniques

The synthesis of 2-Fluoro-3-hydroxybutanoic acid typically results in a mixture of stereoisomers. The separation of these isomers into pure enantiomers and diastereomers is a critical step for studying their individual properties. Several resolution techniques are employed for chiral molecules, with enzymatic resolution and chiral chromatography being particularly effective for fluorinated organic acids.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. For instance, in the hydrolysis of a racemic ester of a fluorinated acid, an enzyme might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. Current time information in Bangalore, IN. This process, known as kinetic resolution, allows for the separation of the two enantiomers. Hydrolases like Amano PS and lipases from Burkholderia cepacia have shown excellent selectivity in resolving fluorinated carboxylic acids, achieving high enantiomeric purity. Current time information in Bangalore, IN.mdpi.com The reaction is typically carried out in a buffer solution at room temperature and can be stopped at approximately 50% conversion to obtain both the hydrolyzed acid and the unreacted ester in high enantiomeric excess. Current time information in Bangalore, IN.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers and diastereomers. This method uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For example, columns with a cellulose-based selector like Chiralcel OJ-H have been successfully used to analyze the enantiomers of fluorinated arylcarboxylic acids. Current time information in Bangalore, IN. This technique is not only crucial for separating the isomers but also for determining the enantiomeric purity of the products obtained from other resolution methods. mdpi.com

Absolute and Relative Stereochemistry Determination Methods in Complex Systems

Once the stereoisomers of this compound are separated, determining their absolute (R/S) and relative (syn/anti) configurations is essential. Given the two chiral centers (C2 and C3), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers (with a syn relative configuration), while the (2R,3S) and (2S,3R) isomers form another pair of enantiomers (with an anti relative configuration). The relationship between a syn and an anti isomer is diastereomeric.

This situation is analogous to the well-studied amino acid threonine (2-amino-3-hydroxybutanoic acid), which also possesses two chiral centers at C2 and C3.

| Stereoisomer Configuration | Relationship |

| (2R,3R)-2-Fluoro-3-hydroxybutanoic acid | Enantiomer of (2S,3S) |

| (2S,3S)-2-Fluoro-3-hydroxybutanoic acid | Enantiomer of (2R,3R) |

| (2R,3S)-2-Fluoro-3-hydroxybutanoic acid | Enantiomer of (2S,3R) |

| (2S,3R)-2-Fluoro-3-hydroxybutanoic acid | Enantiomer of (2R,3S) |

| (2R,3R) and (2R,3S) | Diastereomers |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the relative stereochemistry of molecules. nih.gov By measuring the spatial proximity of different protons in the molecule, one can deduce whether the substituents on the C2-C3 bond are on the same side (syn) or opposite sides (anti). Heteronuclear NOE experiments, which measure interactions between different nuclei (e.g., ¹H and ¹⁹F), can provide definitive structural assignments for fluorinated compounds. nih.gov

X-ray Crystallography: The most definitive method for determining both the absolute and relative stereochemistry of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule in the solid state. For complex fluorinated systems, such as fluoro-hydroxyprolines, X-ray crystallography has been used to confirm the ring pucker and the relative positions of the fluorine and hydroxyl groups, which validates theoretical calculations. acs.org

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule of unknown stereochemistry into a compound of a known configuration without affecting the chiral center . nih.gov

Influence of Fluorine on Conformational Equilibrium and Reactivity

The substitution of a hydrogen atom or a hydroxyl group with fluorine has significant stereoelectronic consequences that influence the molecule's preferred three-dimensional shape (conformation) and its chemical reactivity.

Gauche Effect: A key factor governing the conformation of fluorinated molecules is the "gauche effect." This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to another electronegative group or a group with lone pairs, rather than anti (180°). In a theoretical study on a fluorinated acetylcholine (B1216132) analog, the gauche orientation in the N-C-C-O fragment was significantly reinforced after fluorination, with the gauche conformer population approaching 100%. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital to the antibonding orbital of the C-F bond (σC-H → σ*C-F).

Conformational Preferences and Reactivity: The conformational preferences dictated by the fluorine atom directly impact reactivity. For instance, the orientation of the fluorine atom can influence the accessibility of adjacent functional groups for a reaction. Studies on fluorinated prolines have shown that fluorination alters the pyrrolidine (B122466) ring pucker in a stereochemistry-dependent manner. acs.org Similarly, in fluorinated carbohydrates, the relative stereochemistry of multiple fluorine atoms has a strong effect on the molecule's properties. acs.org In this compound, the interplay between the fluorine at C2 and the hydroxyl group at C3 would be expected to favor specific rotamers around the C2-C3 bond, which would in turn influence the acidity of the carboxylic acid, the nucleophilicity of the hydroxyl group, and the molecule's ability to participate in hydrogen bonding. acs.org

| Interaction | Description | Implication for this compound |

| Gauche Effect | Preference for a gauche arrangement between the fluorine atom and the vicinal hydroxyl group. | Stabilizes specific conformers, influencing the molecule's overall shape and reactivity. |

| Inductive Effect | The highly electronegative fluorine atom withdraws electron density from the carbon backbone. | Increases the acidity of the carboxylic acid proton and the adjacent C-H proton. |

| Hydrogen Bonding | The fluorine atom is a weak hydrogen bond acceptor, while the hydroxyl group is a good donor and acceptor. | Intramolecular hydrogen bonding between the -OH and the C=O or F can further stabilize certain conformations. |

Stereochemical Implications in Derivative Synthesis

The defined stereochemistry of this compound is a valuable asset in asymmetric synthesis, where it can serve as a chiral building block for more complex molecules. The pre-existing chiral centers guide the stereochemical outcome of subsequent reactions.

For example, in the synthesis of complex natural products or pharmaceuticals, using an enantiomerically pure starting material like (2R,3R)-2-Fluoro-3-hydroxybutanoic acid ensures that the desired stereoisomer of the final product is obtained. This is crucial as different stereoisomers of a drug can have vastly different biological activities. The stereoselective synthesis of molecules like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid relies on starting materials with controlled stereocenters to construct the target molecule. elsevierpure.com

Furthermore, the functional groups of this compound (the carboxylic acid and the hydroxyl group) can be selectively modified. The stereochemistry at C2 and C3 will influence the facial selectivity of reactions at these functional groups. For instance, an esterification of the carboxylic acid or an oxidation of the secondary alcohol will proceed under the stereodirecting influence of the adjacent chiral center, potentially leading to high diastereoselectivity in the products. The synthesis of complex fluorinated carbohydrates often relies on such stereocontrol, where the existing stereochemistry of a fluorinated precursor dictates the approach of reagents. researchgate.net

Reactivity Profiles and Mechanistic Elucidation of 2 Fluoro 3 Hydroxybutanoic Acid

Reaction Mechanisms of Derivatization and Functionalization

The derivatization and functionalization of 2-Fluoro-3-hydroxybutanoic acid can proceed through reactions targeting its carboxylic acid and hydroxyl groups. The presence of a fluorine atom at the α-position to the carboxyl group influences the reactivity of both functional groups.

The carboxylic acid moiety can be converted to a variety of derivatives. For instance, esterification can be achieved under standard conditions, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. The electron-withdrawing nature of the adjacent fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of this process.

Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation.

The hydroxyl group at the C3 position can also be a site for functionalization. It can undergo O-acylation to form esters using acylating agents like acid anhydrides or acyl chlorides in the presence of a base. It can also be converted into an ether through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The regioselectivity of these reactions is generally high, targeting the hydroxyl group over the less nucleophilic carboxylate.

pH-Dependent Reactivity and Decarboxylation Studies

The reactivity of this compound is significantly influenced by the pH of the medium, which dictates the protonation state of its carboxylic acid and hydroxyl groups. The pKa of the carboxylic acid is a key parameter in this regard. The presence of the electron-withdrawing fluorine atom at the α-position is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, 3-hydroxybutanoic acid, making it a stronger acid.

Decarboxylation, the loss of carbon dioxide from the carboxyl group, is a potential reaction for β-hydroxy acids. However, for this compound, this process is not as straightforward as in β-keto acids. The stability of the potential carbanion intermediate formed upon decarboxylation is a critical factor. The presence of the fluorine atom can have a destabilizing effect on an adjacent carbanion through lone pair repulsion, potentially hindering decarboxylation. The reaction conditions, such as high temperatures, may be required to promote this transformation.

Investigation of Intramolecular Interactions and Fluorine Effects on Acidity

Intramolecular interactions play a crucial role in determining the conformational preferences and reactivity of this compound. A significant interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid or the fluorine atom. The formation of a five-membered ring-like structure through a hydrogen bond between the C3-hydroxyl group and the carbonyl oxygen can influence the molecule's conformation and the acidity of both the hydroxyl and carboxyl protons.

The effect of the fluorine atom on the acidity of the carboxylic acid is primarily inductive. Fluorine is the most electronegative element, and its presence on the α-carbon leads to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the O-H bond of the carboxylic acid, facilitating the release of the proton and thus increasing the acidity (lowering the pKa). The magnitude of this effect is dependent on the distance and orientation of the fluorine atom relative to the carboxyl group.

Regioselectivity and Stereoselectivity in Chemical Transformations

Chemical transformations of this compound can exhibit both regioselectivity and stereoselectivity, owing to the presence of multiple functional groups and two stereocenters (at C2 and C3).

Regioselectivity refers to the preference for reaction at one functional group over another. For example, in reactions with a reagent that can react with both the carboxylic acid and the hydroxyl group, the choice of reaction conditions can often direct the outcome. Protection-deprotection strategies are commonly employed to achieve high regioselectivity. For instance, the carboxylic acid can be selectively protected as an ester, allowing for transformations to be carried out exclusively at the hydroxyl group. Subsequent deprotection of the ester would then yield the modified product.

Stereoselectivity is a critical consideration due to the presence of two chiral centers. Reactions at either the C2 or C3 position can proceed with varying degrees of stereocontrol, leading to the formation of different diastereomers. For example, nucleophilic substitution at the C2 position, if it were to occur, would likely proceed with inversion of configuration via an Sₙ2 mechanism. The stereochemical outcome of reactions at the C3 position would depend on the specific mechanism and the influence of the adjacent stereocenter. The synthesis of a specific stereoisomer of this compound would require a stereoselective synthetic route, often involving chiral catalysts or starting materials.

Advanced Spectroscopic and Structural Characterization in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-Fluoro-3-hydroxybutanoic acid, offering profound insights into its atomic-level architecture.

¹⁹F NMR for Fluorine Environment Analysis and Mechanistic Insights

¹⁹F NMR is a particularly powerful tool for analyzing fluorinated organic compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope. nih.govnih.govhuji.ac.ilnih.gov The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides a sensitive probe of its local electronic environment. nih.gov This technique is instrumental in identifying and quantifying fluorinated compounds and their byproducts in complex mixtures, often without the need for extensive separation or authentic standards. nih.govnih.govrsc.org

The broad spectral range of approximately 400 ppm for ¹⁹F NMR minimizes the likelihood of peak overlap, allowing for clear distinction between different fluorine-containing species. nih.gov In the context of this compound, the ¹⁹F NMR spectrum would exhibit a characteristic signal whose precise chemical shift and coupling patterns offer valuable information. For instance, coupling to adjacent protons (¹H) would result in splitting of the ¹⁹F signal, with the coupling constants (J-couplings) providing data on the through-bond connectivity and dihedral angles, which helps in conformational analysis. huji.ac.ilbeilstein-journals.org

Furthermore, ¹⁹F NMR is pivotal for mechanistic studies. nih.gov By monitoring changes in the ¹⁹F NMR spectrum over the course of a reaction, researchers can track the transformation of this compound, identify intermediates, and elucidate reaction pathways. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts, which, when compared with experimental data, can confirm structural assignments and provide deeper mechanistic understanding. nih.govnih.gov

A hypothetical ¹⁹F NMR spectrum of this compound would be referenced against a standard like trifluoroacetic acid or hexafluorobenzene. nih.govcolorado.edu The observed chemical shift would be indicative of the electronic effects of the adjacent hydroxyl and carboxylic acid groups.

¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment

¹H and ¹³C NMR spectroscopy are fundamental techniques for the complete structural elucidation of organic molecules, including this compound. acs.orgrsc.org ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the methyl (CH₃), methine (CH), and hydroxyl (OH) protons. The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms, particularly the fluorine and oxygen atoms. The integration of the signals corresponds to the number of protons in each environment. huji.ac.il Spin-spin coupling between adjacent protons leads to multiplet patterns that reveal the connectivity of the proton network. acs.org For instance, the proton on the carbon bearing the fluorine atom would be split by the fluorine atom and the adjacent methine proton.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and the electronic environment. For this compound, distinct signals would be observed for the carboxylic acid carbon, the carbon bonded to fluorine, the carbon bonded to the hydroxyl group, and the methyl carbon. The carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds.

Together, ¹H and ¹³C NMR are crucial for stereochemical assignment. The coupling constants, particularly ³JHH (three-bond proton-proton coupling) and ³JHF (three-bond proton-fluorine coupling), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By analyzing these coupling constants, the relative stereochemistry of the chiral centers at C2 and C3 can be determined. For example, different coupling constant values would be expected for the erythro and threo diastereomers of this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹⁹F | Highly variable, dependent on environment | Fluorine environment, coupling to protons |

| ¹H | 0-13 | Proton count, connectivity, stereochemistry |

| ¹³C | 0-200 | Carbon skeleton, presence of functional groups |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex structural details of this compound, including connectivity and conformational preferences. scholaris.ca Experiments like COSY (Correlation Spectroscopy) reveal ¹H-¹H correlations, mapping out the proton-proton coupling network within the molecule. This is essential for confirming the sequence of protons along the butyric acid chain.

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments are vital for assigning the ¹H and ¹³C NMR spectra definitively and for piecing together the molecular framework. bmrb.io For this compound, an HSQC spectrum would show a correlation between the proton at C2 and C2 itself, while an HMBC spectrum could show correlations from the methyl protons to both C3 and C2, confirming the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful 2D NMR techniques for probing spatial proximity between atoms, which is crucial for conformational analysis. researchgate.net These experiments detect through-space interactions (Nuclear Overhauser Effects) between protons that are close to each other, regardless of whether they are connected by chemical bonds. This information helps to determine the preferred three-dimensional arrangement of the molecule in solution, such as the relative orientation of the substituents along the C2-C3 bond. This can be particularly useful in distinguishing between different conformers and understanding the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the carboxylic acid group. beilstein-journals.org

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy in Complexation Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. documentsdelivered.com IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and C-F and C-O stretching vibrations. nih.govmdpi.com The O-H stretching band is typically broad due to hydrogen bonding. mdpi.com The C=O stretching frequency is sensitive to the electronic environment and can be influenced by intramolecular hydrogen bonding. acs.org

Raman spectroscopy provides similar information but is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In complexation studies, changes in the vibrational frequencies of this compound upon interaction with other molecules (e.g., metal ions, host molecules) can be monitored. For instance, a shift in the C=O stretching frequency can indicate the coordination of the carboxylate group to a metal center. acs.org Similarly, changes in the O-H stretching frequency can provide evidence for the involvement of the hydroxyl or carboxylic acid group in hydrogen bonding interactions. boisestate.edu These techniques are therefore valuable for understanding how this compound interacts with its environment.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid & Alcohol) | 3500 - 2500 (broad) | Presence of hydroxyl and carboxylic acid groups, hydrogen bonding |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Presence of carboxylic acid, sensitive to conjugation and hydrogen bonding |

| C-F Stretch | 1400 - 1000 | Presence of carbon-fluorine bond |

| C-O Stretch | 1300 - 1000 | Presence of alcohol and carboxylic acid groups |

Mass Spectrometry for Molecular Identification and Pathway Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. nih.govnih.gov

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 122.09 g/mol . chemspider.comnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₄H₇FO₃). uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected to arise from the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the ethyl group. The fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of related hydroxybutyric acids often shows characteristic peaks that can be compared. massbank.eunist.govucdavis.edu

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice is definitively achieved through single-crystal X-ray diffraction analysis. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stereochemistry and physical properties of a compound.

However, a thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography studies for this compound or its simple derivatives and complexes. While the synthesis and other spectroscopic properties of this and related fluorinated compounds have been explored, detailed solid-state structural analysis via X-ray diffraction has not been reported.

For analogous, albeit more complex, heterocyclic systems derived from reactions involving related butanoic acid structures, X-ray crystallography has been instrumental. For instance, studies on 1,5-benzodiazepin-2-one (B1260877) derivatives have utilized this technique to confirm stereochemistry and analyze conformations, such as the boat conformation of the seven-membered diazepine (B8756704) ring and the orientation of various substituents. In such cases, researchers have been able to compile detailed crystallographic data, as illustrated in the hypothetical table below, which showcases the type of information that would be expected from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for a Derivative Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| R-factor | 0.045 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The lack of crystallographic data for this compound itself may be due to challenges in obtaining single crystals of sufficient quality for diffraction experiments. The presence of multiple stereoisomers and the compound's physical properties may complicate crystallization efforts. Future research involving the synthesis of novel derivatives or metal complexes of this compound may yet provide suitable crystals for X-ray diffraction analysis, which would offer definitive insights into its solid-state structure.

Applications As Chiral Synthons and Chemical Probes in Advanced Organic and Bioorganic Synthesis

Building Block for Complex Fluorinated Organic Molecules

As a chiral synthon, 2-fluoro-3-hydroxybutanoic acid provides a scaffold for constructing more complex molecules with controlled stereochemistry. The presence of the fluorine atom and hydroxyl group allows for a wide range of chemical transformations.

The introduction of fluorine into natural products is a key strategy for modifying their bioactivity, metabolic stability, and lipophilicity. Fluorinated building blocks are essential for the modular assembly of these complex analogues. mdpi.com While direct examples involving this compound are specific, the principle relies on using such chiral fluorinated precursors in multi-step syntheses. mdpi.com The butanoic acid framework is a common motif in various natural products, making its fluorinated derivatives attractive starting points for creating novel analogues with potentially enhanced therapeutic properties.

Fluorinated α-amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties they impart to peptides and proteins. mdpi.com this compound can serve as a precursor for unnatural alpha-amino acids. cuny.edu The synthesis often involves converting the hydroxyl group to an amino group, a common strategy in amino acid synthesis.

The general approach involves several key steps:

Protection: The carboxylic acid and hydroxyl groups are protected to prevent unwanted side reactions.

Functional Group Interconversion: The hydroxyl group is converted into a leaving group (e.g., a sulfonate ester).

Amination: The leaving group is displaced by a nitrogen-containing nucleophile (e.g., an azide), followed by reduction to the amine.

Deprotection: Removal of the protecting groups yields the final fluoro-amino acid.

The proximity of the electronegative fluorine atom to the amino acid backbone decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid, influencing the reactivity and conformational properties of the resulting amino acid and any peptides it is incorporated into. mdpi.comprinceton.edu

Fluoropolymers are a significant class of materials known for their high thermal stability, chemical inertness, and unique surface properties. google.comwikipedia.org Introducing fluorine into biodegradable polymers, such as polyhydroxyalkanoates (PHAs), can modify their physical characteristics. A related compound, 2-fluoro-3-hydroxypropionic acid, has been identified as a monomer for synthesizing the polymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). researchgate.netnih.govnih.gov

Research has shown that introducing fluorine into a poly(3-hydroxybutyrate) (P3HB) backbone to create a copolymer can significantly alter its properties.

| Polymer | Key Structural Feature | Reported Property Change | Reference |

|---|---|---|---|

| Poly(3-hydroxybutyric acid) (P3HB) | Standard PHA backbone | Baseline glass transition temperature | frontiersin.org |

| Poly(2-fluoro-3-hydroxybutyric acid-co-3-hydroxybutyric acid) (poly(FHB-co-HB)) | Incorporation of fluorine at the C2 position | Lower glass transition temperature compared to P3HB | frontiersin.org |

This modification demonstrates the potential of using fluorinated hydroxy acids like this compound as monomers to develop new biomaterials with tailored properties for applications in fields such as drug delivery and biodegradable materials.

Chemical Probes for Metabolic and Enzymatic Studies

The structural similarity of this compound to endogenous metabolites makes it a powerful tool for investigating biochemical processes.

The butyric acid scaffold is the basis for several key human metabolites, including the ketone bodies D-β-hydroxybutyric acid and acetoacetic acid, which are crucial energy sources. researchgate.net Due to its structural resemblance to these natural substrates, this compound can be used to probe the mechanisms of enzymes involved in their metabolic pathways.

By introducing a fluorinated analogue into a biological system, researchers can study:

Enzyme Specificity: Determine if an enzyme can recognize and process the fluorinated substrate.

Enzyme Inhibition: The compound may act as an inhibitor, providing insights into the enzyme's active site and mechanism.

Metabolic Fate: Trace the pathway of the fluorinated analogue to understand metabolic fluxes and interconnections.

Fluorinases are enzymes that can form carbon-fluorine bonds, but their biosynthesis of organic fluorides is limited. researchgate.netfrontiersin.org Therefore, using synthetically prepared fluorinated analogues provides a valuable alternative for expanding the range of available chemical probes to study metabolism. researchgate.net

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires a positron-emitting radiotracer. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET due to its favorable decay characteristics. Labeling a biologically active molecule with ¹⁸F allows for the in vivo visualization and quantification of metabolic processes.

Given that fluorinated derivatives of butyric acid are analogous to ketone bodies, an ¹⁸F-labeled version of this compound could potentially be developed as a PET tracer for studying ketone body metabolism. researchgate.net This has significant implications for diagnostic imaging in oncology and neurology, where alterations in metabolism are common. Research on similar fluorinated short-chain fatty acids has demonstrated the viability of this approach.

| Tracer Name | Full Chemical Name | Metabolic Process Imaged | Reference |

|---|---|---|---|

| [¹⁸F]FBHB | (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid | Ketone body metabolism | researchgate.net |

| [¹⁸F]-FLac | (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate | Lactate uptake via MCT1 transporters in tumors | nih.gov |

| ¹⁸F-FPA | 2-¹⁸F-Fluoropropionic acid | Prostate cancer imaging | nih.gov |

The development of an ¹⁸F-labeled version of this compound would follow this established principle, offering a potential new tool for probing metabolic pathways in vivo using PET. researchgate.net

Role in Coordination Chemistry

Synthesis and Structural Characterization of Metal Complexes

No published research is currently available on the synthesis and structural characterization of metal complexes involving this compound as a ligand.

Investigation of Ligand Binding Properties and Coordination Modes

There are no existing studies investigating the ligand binding properties and coordination modes of this compound with metal ions.

Future Research Directions and Challenges in 2 Fluoro 3 Hydroxybutanoic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods for producing 2-Fluoro-3-hydroxybutanoic acid is a critical area for future research. Traditional fluorination methods often rely on harsh reagents and conditions, generating significant chemical waste. dovepress.comnumberanalytics.com Green chemistry principles, therefore, must be at the forefront of developing new synthetic pathways.

Future efforts should focus on a few key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Exploring the use of aqueous media or other green solvents to replace hazardous organic solvents. acs.org For instance, the synthesis of related fluorinated compounds has been achieved in water, highlighting the potential for similar approaches with this compound. acs.org

Catalytic Methods: Developing highly efficient catalytic systems, particularly those based on earth-abundant and non-toxic metals, to facilitate the fluorination and hydroxylation steps. Copper-catalyzed fluorination has shown promise for the synthesis of other chiral fluorinated molecules and could be a viable strategy. semanticscholar.org

A significant challenge lies in achieving high stereoselectivity under these green conditions. The two chiral centers in this compound mean that four stereoisomers are possible, and controlling the synthesis to yield a single, desired isomer is paramount for its application in areas like pharmaceuticals.

Exploration of Novel Biocatalysts and Enzymatic Pathways for Stereoselective Synthesis

Biocatalysis offers a powerful and inherently green approach to the synthesis of chiral molecules. The high stereoselectivity of enzymes can be harnessed to produce specific isomers of this compound, a task that is often challenging to achieve through traditional chemical synthesis.

Future research in this area should be directed towards:

Enzyme Discovery and Engineering: Screening for novel enzymes, such as hydrolases, lipases, and aldolases, that can catalyze the stereoselective synthesis of this compound or its precursors. researchgate.net Recent studies have demonstrated the successful biocatalytic synthesis of the related 2-fluoro-3-hydroxypropionic acid using engineered E. coli, which provides a strong foundation for developing similar pathways for the butanoic acid derivative. frontiersin.orgfrontiersin.orgnih.govnih.gov

Pathway Engineering: Constructing and optimizing multi-enzyme cascades in microbial hosts to convert simple starting materials into the desired product in a one-pot process. The biosynthesis of 2-fluoro-3-hydroxybutyric acid has been reported, indicating that enzymatic pathways for its production exist and can be further explored and optimized. frontiersin.org

Kinetic Resolution: Developing efficient enzymatic kinetic resolution processes to separate racemic mixtures of this compound or its esters. Lipases, in particular, have been successfully used for the kinetic resolution of other fluorinated carboxylic acids.

Immobilization and Reuse: Investigating methods for immobilizing the identified biocatalysts to improve their stability and enable their reuse, which is crucial for developing cost-effective and scalable industrial processes.

A key challenge will be to identify or engineer enzymes that can efficiently process the fluorinated substrate, as the presence of the highly electronegative fluorine atom can sometimes hinder enzyme activity. Overcoming this substrate specificity issue will be a major focus of future research.

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights that can guide and accelerate experimental work.

Future computational studies should aim to:

Predict Reactivity and Stability: Employing quantum mechanical calculations to predict the reactivity of the different stereoisomers of this compound in various chemical reactions. This can help in designing more efficient synthetic routes and anticipating potential side products.

Model Enzyme-Substrate Interactions: Using molecular docking and molecular dynamics simulations to understand how different enzymes bind to and act upon this compound and its precursors. This knowledge is crucial for the rational design of more efficient biocatalysts.

Predict Physicochemical Properties: Developing quantitative structure-property relationship (QSPR) models to predict key properties of molecules derived from this compound, such as solubility, lipophilicity, and metabolic stability. This is particularly important for its application in drug discovery. tdl.org

Design Novel Derivatives: Utilizing in silico screening and design tools to propose novel derivatives of this compound with desired properties for specific applications, such as enhanced binding to a biological target.

The primary challenge in this area is the accuracy of the computational models. While significant progress has been made, accurately predicting the behavior of complex, fluorinated molecules in different environments remains a complex task that requires continuous refinement of theoretical models and computational methods.

Expanding the Scope of Applications as Chiral Building Blocks in Unexplored Chemical Space

The true value of this compound lies in its potential as a versatile chiral building block for the synthesis of more complex molecules. While its application in known areas of medicinal chemistry is promising, a significant opportunity lies in exploring its use in novel and unexplored chemical spaces.

Future research should focus on:

Novel Pharmaceutical Scaffolds: Incorporating the this compound motif into novel molecular scaffolds to create new classes of therapeutic agents. The unique stereochemistry and electronic properties conferred by the fluorine and hydroxyl groups could lead to compounds with improved efficacy and pharmacokinetic profiles. mdpi.comnih.gov

Advanced Materials: Exploring the use of this compound and its derivatives in the synthesis of advanced materials, such as fluorinated polymers with unique thermal or optical properties. The biosynthesis of poly(2-fluoro-3-hydroxybutyric acid-co-3-hydroxybutyric acid) has already shown that incorporating this monomer can significantly alter polymer properties. frontiersin.org

Fragment-Based Drug Discovery: Utilizing this compound as a three-dimensional fragment in fragment-based drug discovery campaigns to access new areas of chemical space and identify novel drug leads. rsc.org

Probes for Chemical Biology: Synthesizing labeled derivatives of this compound to be used as chemical probes to study biological processes, taking advantage of the fluorine atom for 19F NMR studies.

The main challenge in this area is the creative and strategic incorporation of this building block into larger, more complex molecules. This will require the development of robust and versatile synthetic methodologies that can tolerate the various functional groups present in the molecule.

Q & A

Q. What are the primary synthetic routes for 2-fluoro-3-hydroxybutanoic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound typically involves fluorination of hydroxybutanoic acid precursors or hydroxylation of fluorinated intermediates. Key methods include:

- Electrophilic Fluorination : Using fluorinating agents like Selectfluor® under controlled pH (e.g., neutral to slightly acidic conditions) to introduce fluorine at the 2-position .

- Enzymatic Hydroxylation : Biocatalysts (e.g., ketoreductases) can stereoselectively introduce the 3-hydroxy group in fluorinated precursors, requiring optimization of cofactors (NADH/NADPH) and temperature (25–37°C) .

- Protection-Deprotection Strategies : Protecting the carboxylic acid group during fluorination prevents side reactions. For example, tert-butyl ester protection improves solubility in non-polar solvents .

Q. Critical Factors :

- Temperature : Higher temperatures (>50°C) may degrade fluorinated intermediates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

- Catalysts : Transition-metal catalysts (e.g., Pd) improve regioselectivity in multi-step syntheses .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Answer :

- Chromatography : HPLC with chiral columns (e.g., Chiralpak® IA) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid achieve baseline separation .

- Spectroscopy :

- NMR : NMR (δ ≈ -120 to -150 ppm) confirms fluorine position. NMR coupling constants (J = 6–8 Hz) indicate vicinal fluorine-hydrogen interactions .

- IR : A broad O-H stretch (~3200 cm) and C-F stretch (~1100 cm) validate functional groups .

- X-ray Crystallography : Resolves absolute configuration, critical for studies on enantiomer-specific bioactivity .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s interaction with metabolic enzymes compared to non-fluorinated analogs?

Answer : The fluorine atom’s electronegativity and small atomic radius alter:

- Enzyme Binding : Fluorine forms strong dipole interactions with catalytic residues (e.g., serine hydrolases), potentially inhibiting or enhancing activity. For example, this compound may act as a substrate analog in β-oxidation pathways, competitively inhibiting acyl-CoA dehydrogenases .

- Metabolic Stability : Fluorination reduces susceptibility to oxidative degradation, prolonging half-life in vivo. Studies using -labeled analogs track metabolic fate via PET imaging .

Q. Experimental Design :

- Kinetic Assays : Compare and of fluorinated vs. non-fluorinated substrates with purified enzymes (e.g., lactate dehydrogenase) .

- Molecular Dynamics Simulations : Predict fluorine’s impact on enzyme-substrate binding energy (e.g., using AMBER or GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer : Discrepancies often arise from:

- Purity Variability : Trace impurities (e.g., 3-keto byproducts) can skew bioassay results. Validate purity via LC-MS (≥98%) and quantify contaminants using internal standards .

- Enantiomeric Cross-Talk : Racemic mixtures may obscure stereospecific effects. Use enantiopure samples (e.g., (R)- and (S)-forms) in dose-response studies .

- Assay Conditions : pH and cofactor availability (e.g., Mg) modulate activity. Standardize assays across labs using reference protocols (e.g., NIH/ATP guidelines) .

Case Study :

In mitochondrial studies, conflicting reports on ATP inhibition were resolved by controlling for residual fluoride ions (from synthesis) using ion chromatography .

Q. What advanced techniques enable enantioselective synthesis of this compound?

Answer :

- Asymmetric Catalysis : Chiral Ru or Ir catalysts achieve >90% enantiomeric excess (ee) in hydrogenation of fluorinated β-keto esters. Key ligands include BINAP and Josiphos .

- Biocatalysis : Engineered ketoreductases (e.g., KRED-101) selectively reduce 3-keto-2-fluorobutanoic acid to the (R)-enantiomer with >99% ee .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to convert racemic mixtures to single enantiomers .

Q. Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 25–30°C |

| pH | 7.0–7.5 |

| Co-Solvent | tert-Butanol/HO (1:1) |

Q. How can researchers model the environmental fate and toxicity of this compound?

Answer :

- QSAR Modeling : Predict biodegradability (e.g., using EPI Suite™) based on fluorine’s electron-withdrawing effects, which reduce hydrolysis rates .

- Ecotoxicology Assays : Use Daphnia magna or algae models to assess LC and NOEC values. Fluorinated analogs often show higher persistence but lower acute toxicity than chlorinated counterparts .

- Metabolomics : Track degradation products (e.g., fluoroacetate) in soil/water systems via HRMS, ensuring compliance with REACH regulations .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

Answer :

- Polymorphism : The compound may crystallize in multiple forms (e.g., anhydrous vs. monohydrate), altering solubility. Use XRPD to identify crystalline phases .

- pH-Dependent Solubility : The carboxylic acid group (pKa ~2.8) ionizes in neutral/basic conditions, increasing aqueous solubility. Standardize pH during measurements (e.g., PBS buffer) .

Q. Reported Data :

| Solvent | Solubility (mg/mL) | pH | Source |

|---|---|---|---|

| Water | 15.2 | 7.0 | |

| Ethanol | 42.5 | - | |

| DCM | <1.0 | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.